(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, an imino group, and a carboxylic acid functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ester, under basic conditions.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the thiazinane derivative and an appropriate aldehyde or ketone.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the thiazinane derivative using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazinane derivatives.
Scientific Research Applications
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester derivative with similar functional groups but lacking the thiazinane ring.
3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A more complex compound with a benzothiazole ring system.
Uniqueness
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-3-16-12(17)8-11(13(18)19)21-14(16)15-9-4-6-10(20-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,18,19) |
InChI Key |
SFYKWJLZARNXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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